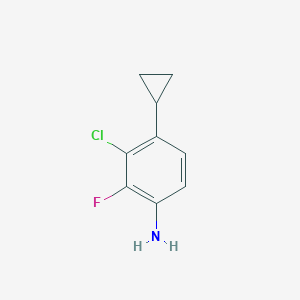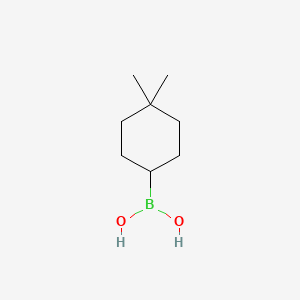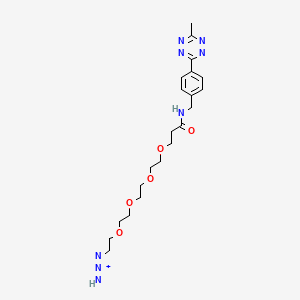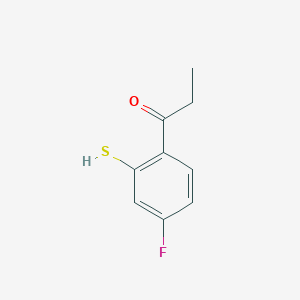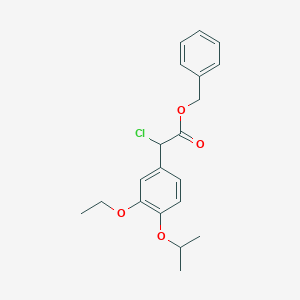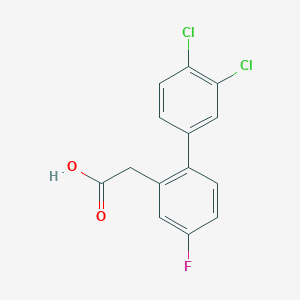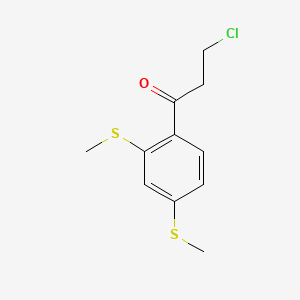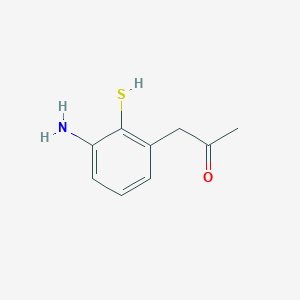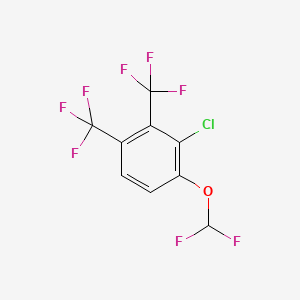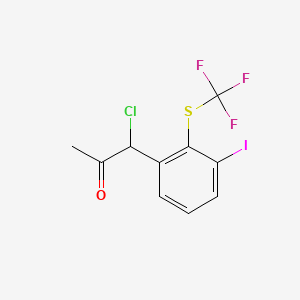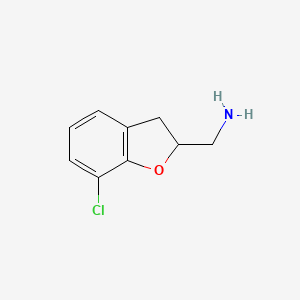
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine: is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzofuran, a bicyclic compound consisting of a fused benzene and furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine typically involves the chlorination of 2,3-dihydrobenzofuran followed by amination. One common method involves the reaction of 2,3-dihydrobenzofuran with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 7-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural framework can be modified to create analogs with desired biological activities. Research is ongoing to explore its potential as a therapeutic agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications .
Mécanisme D'action
The mechanism of action of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its amine and benzofuran moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine: Similar structure with a bromine atom instead of chlorine.
(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2 |
Clé InChI |
GBVLLDJEHNRSOS-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C=CC=C2Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)

